(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. They are widely used in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Butanoylation: The butanoyl group is introduced through an acylation reaction, often using butanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or butanoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups on the benzyl or butanoyl moieties.
Scientific Research Applications
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the synthesis of pharmaceuticals and fine chemicals, where chiral purity is essential.
Mechanism of Action
The mechanism of action of (4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
4-benzyl-3-butanoyl-1,3-oxazolidin-2-one: Without the chiral center, this compound lacks the stereochemical properties of the (4R) isomer.
Other Oxazolidinones: Compounds such as linezolid and tedizolid, which are used as antibiotics.
Uniqueness
The uniqueness of (4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one lies in its chiral nature, which makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other oxazolidinone derivatives.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m1/s1 |
InChI Key |
HEJIYTVOUUVHRY-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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